molecular formula C20H17N3O3 B2806312 5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione CAS No. 675140-03-1

5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione

Cat. No.: B2806312
CAS No.: 675140-03-1
M. Wt: 347.374
InChI Key: JDMJJGKWPZNOCL-UHFFFAOYSA-N
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Description

“5’-benzyl-3’,3a’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(5’H,6a’H)-trione” is a chemical compound with the IUPAC name 5-benzylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione. It is part of a series of pyrrolo[3,2-c]pyrroles that have been synthesized and characterized using various analytical techniques .


Synthesis Analysis

The synthesis of this compound involves stereoselective 1,3-dipolar cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound was characterized using various analytical techniques including FT-IR, UV-Vis, and NMR spectroscopic studies .


Chemical Reactions Analysis

The mode of binding and reactivity of the target compounds with SARS-CoV-2 main protease (Mpro) were studied using molecular docking and molecular dynamics (MD) simulation .


Physical and Chemical Properties Analysis

The absorption, distribution, metabolism, excretion (ADME) properties of the compounds are in the acceptable range, as they are orally active and obey Lipinski’s rule of five without violation .

Scientific Research Applications

Synthesis Techniques

  • Organocatalytic [3+2] Cycloaddition : Research led by Zhao et al. (2015) describes the diastereo- and enantioselective synthesis of chiral pyrrolidine-fused spirooxindoles, including 5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione derivatives, via organocatalytic [3+2] cycloaddition of azomethine ylides with maleimides. This method yields the desired compounds with high diastereoselectivity and enantiomeric excess, showcasing the efficiency of using Cinchona alkaloid-based squaramide organocatalysts (Hong‐Wu Zhao et al., 2015).

Chemical Properties and Structural Analysis

  • Synthesis and Chemical Properties : A series of new derivatives of 3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-triones were synthesized by Pavlovskaya et al. (2013) through cycloaddition of azomethine ylides to maleimides. This research provides insights into the direction of cycloaddition and examines the chemical properties of the obtained spiro products, contributing to the understanding of their potential applications in chemical synthesis (Т. Л. Павловская et al., 2013).

Potential Applications

  • Heterocyclization Reactions : The work of Racheva and Maslivets (2007) explores the heterocyclization of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione with dimedone, producing compounds with potential applications in the development of new pharmaceuticals and materials science. This research highlights the versatility of spiro compounds in synthesizing structurally diverse heterocycles (N. Racheva & A. N. Maslivets, 2007).

  • Green Chemical Approaches : Arya and Kumar (2011) demonstrated an efficient and environmentally benign synthesis of structurally diverse spiroheterocycles with fused heterosystems. Their method, using sulfamic acid-catalyzed multicomponent domino reactions in an aqueous medium, underscores the potential of spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione derivatives in green chemistry and sustainable synthesis processes (A. Arya & Mahendra Kumar, 2011).

Mechanism of Action

Molecular docking of the compounds showed a promising binding affinity towards Mpro protein with the binding energy of -8.3 kcal/mol .

Safety and Hazards

In silico toxicity prediction using the Pro-Tox II revealed the non-toxic nature of the compounds .

Future Directions

The obtained results suggest that these compounds could be a possible anti-viral candidate and highlight this series of compounds for further drug design and development against SARS-CoV-2 .

Properties

IUPAC Name

5-benzylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-17-13-10-21-20(14-8-4-5-9-15(14)22-19(20)26)16(13)18(25)23(17)11-12-6-2-1-3-7-12/h1-9,13,16,21H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMJJGKWPZNOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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